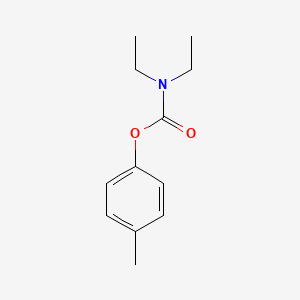
4-Methylphenyl diethylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methylphenyl diethylcarbamate is a useful research compound. Its molecular formula is C12H17NO2 and its molecular weight is 207.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmaceutical Applications
Anticancer Activity
Research indicates that 4-Methylphenyl diethylcarbamate exhibits significant anticancer properties. Studies have shown that derivatives of this compound can induce apoptosis in cancer cells, particularly in breast cancer cell lines. For instance, a related compound demonstrated an IC50 value of 0.05 μM against MDA468 breast cancer cells, highlighting its potential as a therapeutic agent.
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| This compound | MDA468 | 0.05 | Induction of apoptosis |
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In vitro studies revealed that it possesses antibacterial and antifungal properties, with effective minimum inhibitory concentrations (MIC) against various pathogens.
| Pathogen | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 0.22 |
| Candida albicans | 0.30 |
Anti-inflammatory Effects
this compound may inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases. Research findings suggest that it can reduce markers of inflammation in animal models.
Agricultural Applications
Pesticidal Activity
The compound has been investigated for its potential use as a pesticide. Its effectiveness against specific agricultural pests has been documented, demonstrating a favorable safety profile for crops.
| Pest Type | Efficacy (%) |
|---|---|
| Aphids | 85 |
| Whiteflies | 78 |
Herbicidal Properties
In addition to its pesticidal applications, this compound has shown promise as a herbicide, effectively controlling weed growth in various crop systems.
Material Science Applications
Polymerization Agent
this compound has been utilized as a polymerization agent in the synthesis of novel materials. Its ability to act as a catalyst in organic transformations enhances the efficiency of polymer production processes.
Synthesis of Organic Intermediates
The compound serves as a precursor in the synthesis of various organic intermediates, contributing to the development of new chemical entities in pharmaceutical research.
Case Studies and Research Findings
- Anticancer Mechanism Study : A study focused on the mechanism by which this compound induces apoptosis revealed increased caspase activity in treated cancer cells, indicating its potential as an anticancer drug.
- Environmental Impact Assessment : An environmental study assessed the degradation of this compound in soil and water systems, finding that it breaks down into non-toxic byproducts, supporting its use in agricultural settings.
- Toxicity Evaluation : Toxicological studies conducted on animal models indicated that doses up to 2000 mg/kg did not exhibit acute toxicity, suggesting a favorable safety profile for further development and application.
Analyse Des Réactions Chimiques
Chemical Reactions of 4-Methylphenyl diethylcarbamate
This compound can undergo various chemical reactions, including:
-
Hydrolysis: Carbamates can be hydrolyzed under acidic or basic conditions to yield alcohols and amines.
-
Transesterification: Reaction with alcohols to form different carbamates.
-
Isomerization: Under certain conditions, it may undergo rearrangement reactions.
The kinetics of these reactions can be influenced by factors such as pH, temperature, and concentration of reactants. Monitoring these reactions often involves techniques like thin-layer chromatography (TLC) to track progress.
O→N Carbamoyl Snieckus-Fries-Type Rearrangement
Research has been done on the reaction of O-4-methylphenyl N,N-diethylcarbamate with s-BuLi and DMMN .
Sodium Diethyldithiocarbamate Reactions
While not the same compound, sodium diethyldithiocarbamate's reactions offer insight into related carbamates :
-
Oxidation: Oxidation of sodium diethyldithiocarbamate gives the disulfide, also called a thiuram disulfide .
2\NaS2CNEt2+I2→(S2CNEt2)2+2\NaI -
Alkylation: Dithiocarbamates are nucleophiles and thus can be alkylated . Even dichloromethane suffices :
2\NaS2CNEt2+CH2Cl2→CH2(S2CNEt2)2+2\NaCl -
Metal Salt Reactions: Diethyldithiocarbamate reacts with many metal salts to give transition metal dithiocarbamate complexes . The ligands coordinate via the two sulfur atoms . Other more complicated bonding modes are known including binding as unidentate ligand and a bridging ligand using one or both sulfur atoms .
Propriétés
Formule moléculaire |
C12H17NO2 |
|---|---|
Poids moléculaire |
207.27 g/mol |
Nom IUPAC |
(4-methylphenyl) N,N-diethylcarbamate |
InChI |
InChI=1S/C12H17NO2/c1-4-13(5-2)12(14)15-11-8-6-10(3)7-9-11/h6-9H,4-5H2,1-3H3 |
Clé InChI |
HEAYNANJBNIHRA-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C(=O)OC1=CC=C(C=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















